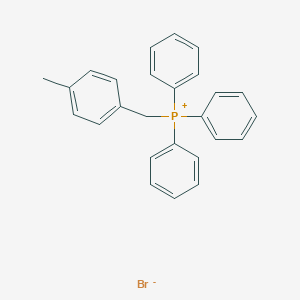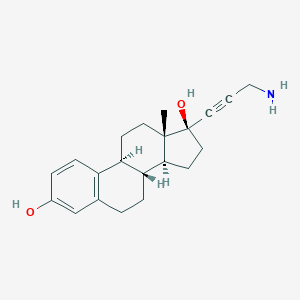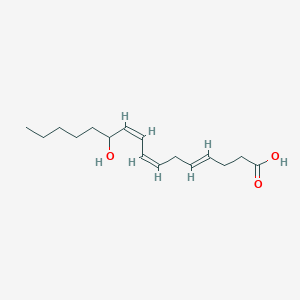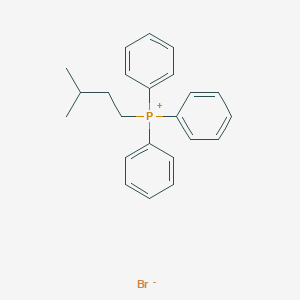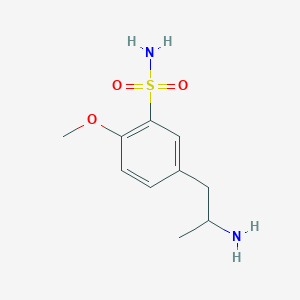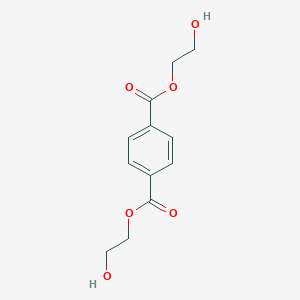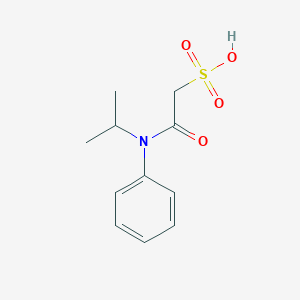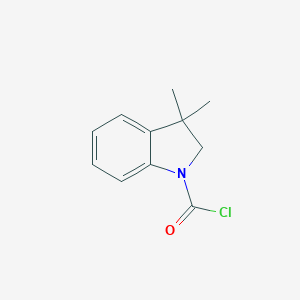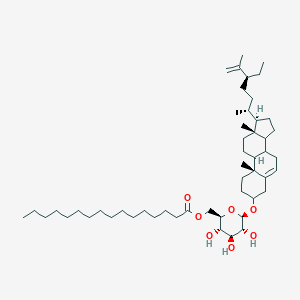![molecular formula C34H37N3O2 B044615 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine CAS No. 113915-55-2](/img/structure/B44615.png)
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'BODIPY' and is widely used in various applications such as fluorescence imaging, chemical sensing, and biological labeling.
Mecanismo De Acción
The mechanism of action of BODIPY is based on its unique chemical structure. BODIPY has a central boron atom that is surrounded by two pyrrole rings and two phenyl rings. The boron atom has an empty p-orbital, which makes it an excellent electron acceptor. When BODIPY is excited with light, it absorbs the energy and undergoes a transition from the ground state to the excited state. In the excited state, the boron atom accepts an electron from the pyrrole ring, leading to a charge transfer state. The charge transfer state is responsible for the fluorescence emission of BODIPY.
Efectos Bioquímicos Y Fisiológicos
BODIPY has been shown to have minimal biochemical and physiological effects. It is non-toxic and non-cytotoxic, making it an ideal choice for biological applications. BODIPY has been used in various in vitro and in vivo studies, and no adverse effects have been reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BODIPY is its high quantum yield, which makes it an ideal choice for fluorescence imaging. BODIPY is also highly photostable, which means it can withstand prolonged exposure to light without losing its fluorescence intensity. However, one of the limitations of BODIPY is its sensitivity to pH and temperature. BODIPY-based sensors may require careful calibration to ensure accurate detection of analytes.
Direcciones Futuras
BODIPY has enormous potential for future research. Some of the possible future directions for BODIPY include the development of new BODIPY-based sensors for detecting specific analytes, the synthesis of new BODIPY derivatives with improved properties, and the use of BODIPY for drug delivery and imaging in vivo. Additionally, BODIPY can be used in combination with other imaging modalities such as MRI and PET for multimodal imaging. Overall, BODIPY is a versatile chemical compound that has numerous applications in scientific research and holds great promise for future studies.
Métodos De Síntesis
The synthesis of BODIPY involves the reaction of an arylboronic acid with a dipyrromethane in the presence of a palladium catalyst. The reaction leads to the formation of a boron-dipyrromethene complex, which is then further reacted with an amine to produce BODIPY. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BODIPY has numerous applications in scientific research. It is widely used as a fluorescent dye for imaging biological samples such as cells and tissues. BODIPY has a high quantum yield, which makes it an ideal choice for fluorescence imaging. It is also used as a chemical sensor for detecting various analytes such as metal ions, pH, and temperature. BODIPY-based sensors have high selectivity and sensitivity, making them ideal for detecting trace amounts of analytes. Additionally, BODIPY is used as a biological label for tagging biomolecules such as proteins and nucleic acids.
Propiedades
Número CAS |
113915-55-2 |
|---|---|
Nombre del producto |
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine |
Fórmula molecular |
C34H37N3O2 |
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-3,1-benzoxazin-7-amine |
InChI |
InChI=1S/C34H37N3O2/c1-7-37(8-2)28-18-14-26(15-19-28)34(27-16-20-29(38-6)21-17-27)30-22-23-31(36(4)5)24(3)32(30)35-33(39-34)25-12-10-9-11-13-25/h9-23H,7-8H2,1-6H3 |
Clave InChI |
KQDHQXBNVXMLKD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Sinónimos |
4H-3,1-Benzoxazin-7-amine, 4-4-(diethylamino)phenyl-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)
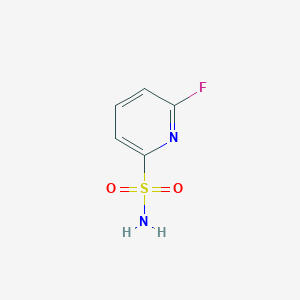
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
